2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Overview
Description
“2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid” is an organofluorine compound . It is a derivative of acetic acid where a 2-(2,2,2-trifluoroethoxy) substituent is attached .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9F3O4 . The average mass is 250.171 Da and the monoisotopic mass is 250.045288 Da .Scientific Research Applications
Phenoxy Herbicides and Health Risks
Studies have explored the association between exposure to phenoxy herbicides, such as those related to "2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid," and various health outcomes:
- Soft Tissue Sarcoma and Chlorophenols : A study highlighted the potential risks of soft tissue sarcoma associated with exposure to phenoxy herbicides and chlorophenols, emphasizing the need for further investigation into these chemicals' human health effects (Smith et al., 1984).
- Cancer Risks : Analysis of serum levels of TCDD (a contaminant in phenoxy herbicides) among New Zealand pesticide applicators did not conclusively attribute increased cancer risks to brief phenoxy herbicide exposure but raised questions about long-term health impacts (Smith et al., 1992).
Metabolism and Exposure
Research has also delved into how these compounds are metabolized and their presence in biological systems:
- Metabolites in Humans : A study on the absorption of hydroxycinnamic acids from high-bran cereal showed that dietary sources can lead to detectable metabolites in human plasma and urine, providing insights into the body's processing of these compounds (Kern et al., 2003).
- Phenolic Halogenated Pollutants : Investigations into human exposure to phenolic halogenated pollutants have identified a range of compounds in blood plasma, pointing to widespread environmental contamination and potential health implications (Hovander et al., 2002).
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)6-17-8-4-2-1-3-7(8)16-5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZSYZSAZKLYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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